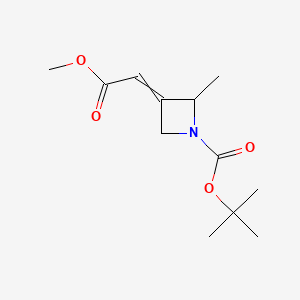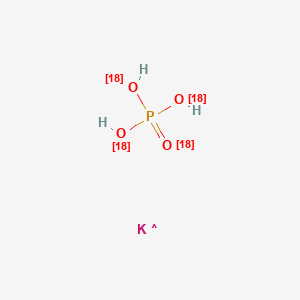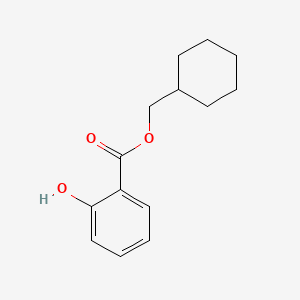
Cyclohexylmethyl 2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexylmethyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with cyclohexylmethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylmethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and cyclohexylmethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Substitution: The aromatic ring of 2-hydroxybenzoate can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and cyclohexylmethanol.
Oxidation: Cyclohexyl ketones or carboxylic acids.
Substitution: Various substituted 2-hydroxybenzoates.
Aplicaciones Científicas De Investigación
Cyclohexylmethyl 2-hydroxybenzoate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Cosmetics: The compound is utilized in formulations for skincare products due to its potential anti-inflammatory and soothing properties.
Industrial Processes: It serves as a precursor for the synthesis of other chemical compounds and materials used in industrial applications.
Mecanismo De Acción
The mechanism of action of cyclohexylmethyl 2-hydroxybenzoate involves its interaction with biological targets, particularly enzymes and receptors. The compound’s ester bond can be hydrolyzed by esterases, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular pathways involved include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Cyclohexylmethyl 2-hydroxybenzoate can be compared with other esters of 2-hydroxybenzoic acid, such as:
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Used in flavorings and fragrances.
Propyl 2-hydroxybenzoate: Utilized as a preservative in food and cosmetics.
Propiedades
Número CAS |
101853-43-4 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
cyclohexylmethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
Clave InChI |
WDBGVOWQHSUFLG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


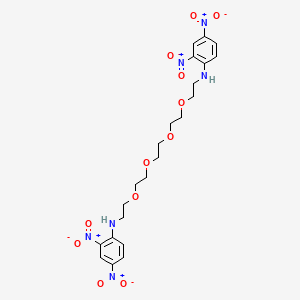

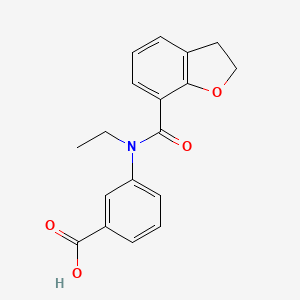
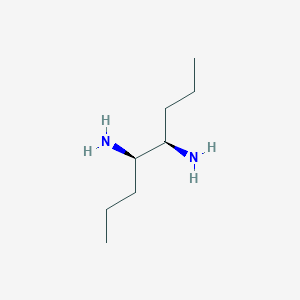
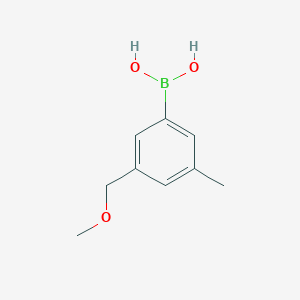
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
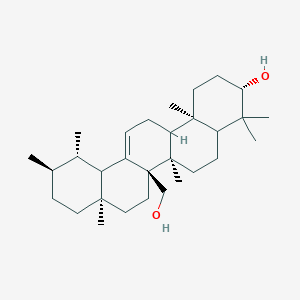


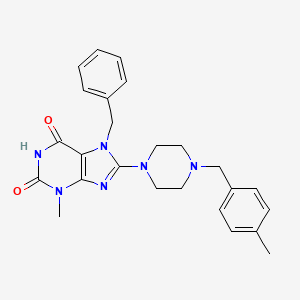
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
